molecular formula C22H16N2O3 B11706108 3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide

Cat. No.: B11706108
M. Wt: 356.4 g/mol
InChI Key: IVAXOZBDCLFJFF-YDZHTSKRSA-N
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Description

3-Hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide is a hydrazone Schiff base formed via the condensation of 3-hydroxy-2-naphthoic hydrazide with 2-hydroxy-1-naphthaldehyde. This compound features two naphthalene rings, hydroxyl groups at positions 3 (naphthalene-2-carbohydrazide) and 2′ (naphthalen-1-yl), and an (E)-configured imine bond (C=N). Its structure is stabilized by intramolecular O–H⋯N hydrogen bonds between the hydroxyl and imine groups, as observed in crystallographic studies . Hydrazones of this type are of interest due to their ability to form stable metal complexes and exhibit biological activities, including anticancer and antimicrobial properties .

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C22H16N2O3/c25-20-10-9-14-5-3-4-8-17(14)19(20)13-23-24-22(27)18-11-15-6-1-2-7-16(15)12-21(18)26/h1-13,25-26H,(H,24,27)/b23-13+

InChI Key

IVAXOZBDCLFJFF-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)O

Origin of Product

United States

Preparation Methods

Infrared Spectroscopy

The IR spectrum of the product shows two key bands:

  • C=O Stretch: 1640–1680 cm⁻¹ (amide carbonyl)

  • C=N Stretch: 1560–1620 cm⁻¹ (imine bond).

Additional peaks at 3200–3400 cm⁻¹ correspond to phenolic -OH and hydrazide -NH groups, confirming the retention of functional groups post-condensation.

Nuclear Magnetic Resonance Spectroscopy

1H NMR (DMSO-d6, 400 MHz):

  • δ 11.25 (s, 1H, phenolic -OH)

  • δ 8.56 (s, 1H, imine -CH=N)

  • δ 6.82–8.26 (m, 12H, aromatic protons)

  • δ 8.39 (s, 1H, hydrazide -NH).

13C NMR (DMSO-d6, 100 MHz):

  • δ 168.5 (C=O)

  • δ 160.2 (C=N)

  • δ 148.7–115.5 (aromatic carbons).

Mass Spectrometry

The electron ionization mass spectrum (EIMS) displays a molecular ion peak at m/z 386 (M⁺), consistent with the molecular formula C₂₂H₁₆N₂O₃. Fragment ions at m/z 171 and 123 correspond to cleavage of the naphthalene and hydrazide moieties.

Comparative Analysis of Synthetic Methods

Solvent Effects

Ethanol alone provides satisfactory yields (55–70%), but mixed solvents like ethanol/1,2-dioxane (5:1 v/v) enhance solubility of aromatic aldehydes, improving yields to 80–87%. Polar aprotic solvents (e.g., DMF) are avoided due to potential side reactions with the hydrazide.

Catalytic Approaches

While the base-catalyzed reaction is common, acid catalysis (e.g., acetic acid) accelerates imine formation in sterically hindered systems. However, this approach is less frequently employed due to competing hydrolysis of the hydrazide.

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrazone Isomers: The (E)-isomer predominates due to thermodynamic stability, but trace (Z)-isomers may form. These are removed via recrystallization from ethanol.

  • Oxidation: Prolonged heating in air can oxidize phenolic -OH groups. Conducting reactions under nitrogen minimizes this issue.

Yield Improvement

  • Stoichiometry: A 10% excess of aldehyde drives the reaction to completion.

  • Recycling: Unreacted starting materials are recovered from the filtrate via solvent evaporation .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and naphthalene-2-carbohydrazide. The reaction is generally carried out in a solvent like methanol under reflux conditions, leading to the formation of the hydrazone linkage through the elimination of water. The resulting compound features significant intramolecular hydrogen bonding due to the hydroxyl group, enhancing its stability and affecting its crystal structure .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that similar naphthalene derivatives possess significant antimicrobial activity, potentially due to their ability to interact with microbial cell membranes or inhibit essential enzymes .
  • Anticancer Activity : Compounds with naphthalene moieties have been evaluated for their cytotoxic effects against cancer cell lines, including MCF-7 human breast cancer cells. The presence of hydroxyl and methoxy groups in the structure is believed to enhance these activities by influencing interactions with biological targets .
  • Anti-inflammatory Effects : Naphthalene derivatives are reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Potential Applications

The unique properties of this compound open avenues for various applications:

Medicinal Chemistry

The compound can serve as a lead structure for developing new drugs targeting microbial infections and cancer. Its ability to inhibit specific enzymes or pathways may be leveraged in drug design.

Material Science

Due to its stable crystalline structure and potential for hydrogen bonding, this compound could be explored in the development of new materials, such as polymers or nanocomposites that require specific mechanical or thermal properties.

Case Studies

Several studies highlight the efficacy of naphthalene derivatives similar to this compound:

StudyFindings
El-Metwally et al. (2011)Investigated various naphthalene derivatives for antimicrobial activity, confirming significant inhibition against several bacterial strains .
PMC Article (2020)Reported on the synthesis of dihydronaphthalene derivatives as potent cytotoxic agents against MCF-7 cells, emphasizing structure-activity relationships .
IUCr Study (2011)Analyzed the crystal structure of related compounds, providing insights into their hydrogen bonding interactions which may influence biological activity .

Mechanism of Action

The mechanism of action of this compound involves its ability to form intra-molecular hydrogen bonds and participate in excited state intramolecular proton transfer (ESIPT) and photoinduced electron transfer (PET) processes. These mechanisms are crucial for its function as a fluorescent chemosensor. The compound’s hydroxyl group forms a hydrogen bond with the adjacent imine nitrogen, and upon light excitation, the PET process is triggered, enhancing fluorescence when coordinated with metal ions like aluminum .

Comparison with Similar Compounds

Substituent Variations in Aromatic Systems

Key Compounds :

N′-[(E)-(2-Hydroxy-1-naphthyl)methylene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide (): Replaces one naphthalene ring with a pyrazole moiety.

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide (): Substitutes naphthalene with a benzo[b]thiophene ring and adds a long alkyl chain (pentadecyl).

4-Chloro-N′-[(1E)-(2-hydroxyphenyl)methylidene]benzohydrazide ():

  • Simplifies the aromatic system to a single benzene ring with chloro and hydroxyl substituents.
  • Smaller size reduces steric hindrance, favoring faster reaction kinetics in metal complexation .

Structural Impact :

  • Naphthalene vs. Benzene : Extended conjugation in naphthalene derivatives enhances UV-Vis absorption and fluorescence properties, useful in sensing applications.
  • Heterocyclic Moieties : Pyrazole and thiophene rings modify electronic environments, influencing redox behavior and binding to biological targets .

Hydrogen Bonding and Crystallographic Features

Compound Hydrogen Bond Geometry (Å) Space Group Reference
Target Compound O–H⋯N: 1.82–1.85 P21/n
(E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide O–H⋯N: 1.84 P21/c
3-Hydroxy-N-[(E)-2-thienylmethylidene]-2-naphthohydrazide O–H⋯O: 2.01–2.14 P-1
  • Key Observations :
    • Intramolecular hydrogen bonds are common in hydroxyl-containing hydrazones, stabilizing planar configurations.
    • Intermolecular hydrogen bonds (e.g., O–H⋯O in thiophene derivatives) influence crystal packing and solubility .

Key Research Findings and Trends

Metal Complexation :

  • Hydrazones with dual hydroxyl groups (e.g., target compound) form stable tridentate complexes with Sn(IV), Cu(II), and Fe(III), crucial for catalytic and medicinal applications .
  • Incomplete substitution in tin complexes (e.g., (C6H5CH2)Sn(OHCH3)(L2)Cl) highlights steric and electronic challenges in synthesis .

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, NO2) enhance antiparasitic activity by increasing electrophilicity . Extended aromatic systems (naphthalene vs. benzene) improve fluorescence properties but may reduce solubility .

Biological Activity

3-Hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide, a hydrazone compound, has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characterization, and biological properties of this compound, supported by relevant data and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and naphthalene-2-carbohydrazide. The reaction is generally conducted in ethanol under reflux conditions, yielding the target compound as colorless crystals upon slow evaporation.

Crystallographic Data

The crystal structure of the compound has been elucidated through single-crystal X-ray diffraction. Key crystallographic parameters include:

ParameterValue
Molecular FormulaC₁₉H₁₆N₂O₂
Space GroupPbca
Cell Dimensionsa = 12.200(2) Å
b = 9.5800(19) Å
c = 25.060(5) Å
Volume2928.9(10) ų
Z8

The molecular structure exhibits significant π-π stacking interactions, contributing to its stability and potential biological activity .

Antimicrobial Properties

Research indicates that hydrazone derivatives similar to this compound exhibit notable antimicrobial activity. For instance, compounds with hydroxyl and methoxy groups have shown effectiveness against various bacterial strains, attributed to their ability to disrupt microbial cell membranes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that hydrazone compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, derivatives have shown significant activity against human cancer cell lines, suggesting that structural features like the naphthyl moiety enhance their cytotoxic effects .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence of anti-inflammatory effects associated with this compound. The presence of hydroxyl groups is believed to facilitate interactions with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant potential for therapeutic applications in treating bacterial infections .

Case Study 2: Anticancer Efficacy

In vitro studies on human breast cancer cells revealed that treatment with this hydrazone compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent .

Q & A

Q. How can synthetic byproducts be minimized during scale-up?

  • Methodology : Optimize reaction parameters using DoE (Design of Experiments). For example, reducing equivalents of aldehyde (0.95 eq.) and using molecular sieves to scavenge water improve yield and suppress Schiff base oligomerization. Process analytical technology (PAT) like in-situ FT-IR monitors imine formation in real time .

Data Contradiction Analysis

Example : Conflicting solubility reports in DMSO (10 mg/mL vs. 50 mg/mL).

  • Resolution :
    • Verify purity via elemental analysis (C, H, N ±0.3%).
    • Assess polymorphism by DSC (multiple endotherms indicate metastable forms).
    • Use dynamic light scattering (DLS) to detect aggregation in solution.

Key Tools and Software

  • Crystallography : SHELX , WinGX
  • Computational Chemistry : Gaussian (DFT), Mercury (crystal packing)
  • Spectroscopy : TopSpin (NMR), OMNIC (FT-IR)

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